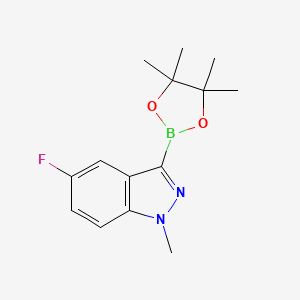

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a boronic ester group at the 3-position of the indazole ring The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step in the synthesis is the borylation of 5-fluoro-1-methylindazole. This is achieved by reacting 5-fluoro-1-methylindazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and implementation of continuous flow techniques to enhance efficiency and yield.

化学反応の分析

Types of Reactions

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation or reduction under appropriate conditions to modify its functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate, used in borylation and cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Substituted Indazoles: Formed through nucleophilic aromatic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

科学的研究の応用

Pharmaceutical Research

The compound is primarily explored for its role in drug discovery and development . Its structural characteristics allow it to act as a versatile building block for synthesizing novel pharmaceuticals. Notably:

- Targeted Therapies : It has been investigated for use in targeted cancer therapies due to its ability to interact with specific biological targets.

- Mechanism of Action Studies : Research has focused on its binding affinity to various receptors and enzymes, which is crucial for understanding its therapeutic potential.

Organic Synthesis

In organic chemistry, 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole serves as an important intermediate in the synthesis of more complex molecules. Its applications include:

- Formation of Complex Structures : The compound is utilized in reactions that yield new compounds with desired functionalities.

- Reactivity Studies : Investigations into its reactivity under different conditions help optimize synthetic pathways.

Material Science

The integration of this compound into material science has shown promising results:

- Polymer Formulations : It is incorporated into polymers to enhance thermal stability and mechanical strength.

- High-Performance Materials : Research indicates that it contributes to the development of materials with improved properties suitable for various applications.

Agricultural Chemistry

In the agricultural sector, this compound is being explored for its potential in synthesizing agrochemicals:

- Pesticides and Herbicides : Its unique structure may lead to the development of more effective agricultural chemicals that can improve crop yields and pest management strategies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Targeted Cancer Therapy

A study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting specific cancer cell lines. The research demonstrated that derivatives of this indazole exhibited potent anti-cancer activity through targeted interactions with tumor-associated receptors.

Case Study 2: Synthesis of Novel Compounds

Another research effort focused on using this compound as a precursor for synthesizing new indole derivatives. The findings indicated that modifications to the indole structure could lead to compounds with enhanced biological activity.

Case Study 3: Polymer Enhancement

Research conducted on polymer composites revealed that incorporating this indazole derivative significantly improved thermal stability compared to traditional materials. This opens avenues for developing advanced materials for industrial applications.

作用機序

The mechanism of action of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic ester group can interact with biological targets through reversible covalent bonding, while the indazole core can engage in π-π stacking interactions and hydrogen bonding.

類似化合物との比較

Similar Compounds

5-Fluoroindazole: Lacks the boronic ester group but shares the fluorine substitution.

1-Methylindazole: Lacks both the fluorine and boronic ester groups.

3-Borylated Indazoles: Similar in having a boronic ester group but may differ in other substituents.

Uniqueness

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is unique due to the combination of a fluorine atom, a methyl group, and a boronic ester group on the indazole ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

生物活性

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a fluorine atom and a boron-containing functional group, suggest promising biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BNO2, with a molecular weight of approximately 257.14 g/mol. The compound contains an indazole ring structure that contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 257.14 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 370.6 ± 42.0 °C |

| Flash Point | 178.0 ± 27.9 °C |

| Molecular Formula | C₁₅H₂₀BNO₂ |

The biological activity of this compound is primarily attributed to its interaction with various kinase pathways. Kinases play crucial roles in cell signaling and regulation of cellular functions. The compound has shown potential as an inhibitor of specific kinases involved in cancer progression and inflammation.

Inhibition of Kinase Activity

Research indicates that the compound may act as a Type I kinase inhibitor by binding to the ATP-binding pocket of target kinases. This binding leads to the inhibition of downstream signaling pathways associated with cell proliferation and survival.

Case Study: EGFR Inhibition

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibition of the epidermal growth factor receptor (EGFR). For example:

- IC50 Values : Compounds showed IC50 values in the low-nanomolar range against mutant forms of EGFR associated with non-small cell lung cancer (NSCLC) .

Therapeutic Applications

The potential therapeutic applications of this compound extend to various fields including oncology and anti-inflammatory treatments.

Anticancer Activity

The compound's ability to inhibit kinases implicated in tumor growth positions it as a candidate for further development in cancer therapeutics. Studies have shown that it can selectively target cancer cells while sparing normal cells .

Anti-inflammatory Effects

Additionally, preliminary studies suggest that the compound may reduce the production of pro-inflammatory cytokines in cellular models . This property could be beneficial for treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with other compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | 1020174-04-2 | Pyrazole ring instead of indazole | Different heterocyclic framework |

| (1-Methyl-1H-pyrazol-3-yl)boronic acid | 869973-96-6 | Boronic acid functionality | Functional group alters reactivity |

特性

IUPAC Name |

5-fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTJQPBNPZEIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。